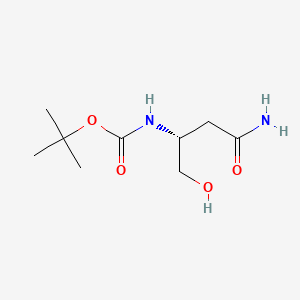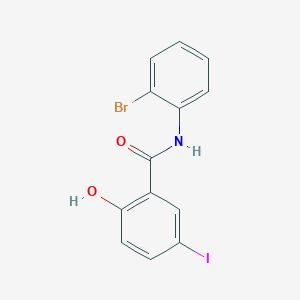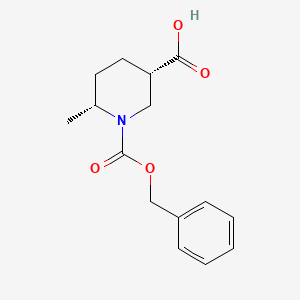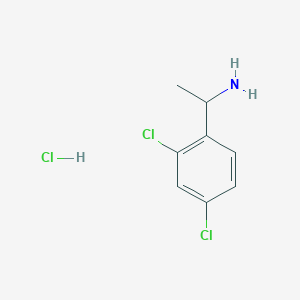
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide, also known as Boc-AHA, is an important organic building block used in the synthesis of peptides and peptidomimetics. It is a derivative of the amino acid L-alanine, and its structure consists of a carboxylic acid and an amide group, with a tertiary butyloxycarbonyl (Boc) group attached to the nitrogen atom. Boc-AHA has been used extensively in peptide synthesis, as it is highly stable and can be easily cleaved from the peptide chain. It is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides, but are not peptides themselves.
作用機序
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide acts as a protecting group for the amino acid during the synthesis of peptides or peptidomimetics. It prevents the amino acid from reacting with other molecules in the reaction, thus allowing the desired peptide or peptidomimetic to be formed. This compound is also used to increase the stability of the molecule, as it prevents the molecule from undergoing hydrolysis or oxidation.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of peptides or peptidomimetics, which can have a variety of biochemical and physiological effects depending on their structure and function.
実験室実験の利点と制限
The use of N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide in peptide synthesis has several advantages. It is highly stable and can be easily cleaved from the peptide chain. It is also relatively inexpensive and can be purchased in bulk. However, there are some limitations associated with its use in the laboratory. This compound can be toxic if inhaled or ingested, and it should be handled with caution. It is also not suitable for use in reactions involving temperatures above 150°C.
将来の方向性
The use of N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide in peptide synthesis has been well established, but there are still many areas of research that could be explored in the future. For example, further research could be done on the mechanism of action of this compound and how it can be used to improve the synthesis of peptides or peptidomimetics. Additionally, research could be done on the potential applications of this compound in drug design and the development of new therapeutics. Finally, research could be done on the safety and toxicity of this compound in order to ensure its safe use in the laboratory.
合成法
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide can be synthesized by two different methods. The first method involves the reaction of L-alanine and Boc-anhydride in the presence of an acid catalyst. The reaction takes place in an aqueous solution and results in the formation of this compound. The second method involves the reaction of Boc-anhydride and L-alanine in an organic solvent. This method is often preferred over the first method, as it results in a higher yield and produces a more pure product.
科学的研究の応用
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide is commonly used in scientific research, particularly in the field of peptide synthesis. It is used to synthesize peptides, which are molecules composed of amino acids linked together by peptide bonds. This compound is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides, but are not peptides themselves. These peptidomimetics can be used to study the biological activity of peptides without having to use the actual peptide.
特性
IUPAC Name |
tert-butyl N-[(2R)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCKHNZSBNGBQL-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid](/img/structure/B6363234.png)
![2-({[4-(Diphenylmethoxy)phenyl]methyl}sulfanyl)-2-phenylacetic acid](/img/structure/B6363235.png)
![6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363246.png)


![Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate](/img/structure/B6363261.png)
![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate](/img/structure/B6363265.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate](/img/structure/B6363276.png)




